molecular formula C14H23NO6 B12272437 Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)

Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)

Cat. No.: B12272437
M. Wt: 301.34 g/mol
InChI Key: CKAYJUJMIZFFNP-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S) is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a bis-tert-butoxycarbonyl (Boc)-protected amino group at position 2. The (1S,2S) stereochemistry is critical for its biological and chemical properties, influencing interactions with chiral environments such as enzymes or receptors. This compound is primarily utilized as a protected intermediate in peptide synthesis and medicinal chemistry, where the Boc groups enhance stability during synthetic steps .

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H23NO6/c1-13(2,3)20-11(18)15(9-7-8(9)10(16)17)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3,(H,16,17)

InChI Key

CKAYJUJMIZFFNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the cyclopropane ring.

    Reduction: Reduction reactions can target the carbonyl groups or the cyclopropane ring.

    Substitution: Substitution reactions can occur at the amino group or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound Cyclopropanecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S) is a specialized chemical with diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article will explore its properties, synthesis methods, and notable applications, supported by data and case studies.

Structural Characteristics

The compound features a cyclopropane ring, which is significant for its unique reactivity and steric properties. The presence of the bis[(1,1-dimethylethoxy)carbonyl]amino group enhances its stability and solubility in organic solvents.

Medicinal Chemistry

Cyclopropanecarboxylic acid derivatives have shown promise in drug development due to their ability to act as inhibitors of various biological targets.

  • Hepatitis C Treatment : Research indicates that derivatives of cyclopropanecarboxylic acid can inhibit the NS3 protease of the Hepatitis C virus. This protease plays a crucial role in viral replication, making it a target for antiviral therapies. A study highlighted the effectiveness of these compounds in reducing viral load in infected cells .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.

  • Synthesis of Peptide Inhibitors : The compound has been utilized in synthesizing macrocyclic isoquinoline peptide inhibitors, which are effective against viral infections. These compounds demonstrate significant antiviral activity and are being explored for their therapeutic potential .

Inhibition of Leukotriene C4 Synthase

Cyclopropanecarboxylic acid derivatives have been investigated for their ability to inhibit leukotriene C4 synthase, an enzyme involved in inflammatory responses. This inhibition could lead to new treatments for conditions such as asthma and allergic reactions .

Agricultural Applications

Some studies suggest that cyclopropanecarboxylic acid derivatives may have potential as agrochemicals due to their biological activity against pests and pathogens. This application is still under investigation but shows promise for future agricultural innovations.

Data Tables

Study TitleFocusFindings
Inhibition of NS3 Protease by Cyclopropanecarboxylic Acid DerivativesHepatitis C TreatmentSignificant reduction in viral replication observed
Synthesis and Evaluation of Macrocyclic CompoundsAntiviral ActivityNew compounds showed promising results against Hepatitis C virus
Biological Activity of Cyclopropane DerivativesAgricultural UsePotential effectiveness against specific pests

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) involves its interaction with specific molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding to enzymes and receptors.

Comparison with Similar Compounds

Amino Group Protection and Substituent Variations

Compound Name CAS No. Substituents Protecting Groups Stereochemistry Key Features
Target Compound - 2-Amino, 1-COOH Bis-Boc (1S,2S) Enhanced stability, chiral specificity
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid 88950-64-5 1-Amino, 1-COOH Single Boc - Simpler protection; faster deprotection
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1211582-12-5 2-CF3, 1-COOH None (1S,2S) Increased metabolic stability; hydrophobic
1-Amino-1-cyclopropanecarboxylic acid 22059-21-8 1-Amino, 1-COOH None - Reactive amino group; prone to oxidation
(1S,2S)-1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid HCl 1955474-13-1 2-(Cbz-protected aminomethyl) Cbz (1S,2S) Alternative protection; hydrogenolysis-sensitive

Key Observations :

  • Boc vs. Cbz Protection : Boc groups (target compound) are removed under acidic conditions (e.g., TFA), whereas Cbz () requires catalytic hydrogenation, making the target more suitable for acid-tolerant syntheses .
  • Functional Group Impact : The trifluoromethyl group in enhances lipophilicity and metabolic resistance, contrasting with the hydrophilic carboxylic acid in the target compound .

Stereochemical and Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility
Target Compound Not reported ~330 (estimated) Moderate in organic solvents
1-Amino-1-cyclopropanecarboxylic acid 257 (dec.) 101.10 High in polar solvents
trans-2-Cyanocyclopropanecarboxylic acid Not reported 111.10 Low in water; soluble in DMSO
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid Not reported 183.12 Low aqueous solubility

Analysis :

  • The unprotected amino group in contributes to a high melting point (257°C) due to strong intermolecular hydrogen bonding, whereas Boc protection (target compound) likely reduces crystallinity .
  • The trifluoromethyl group in significantly lowers aqueous solubility, limiting its use in biological applications without formulation aids .

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S) (CAS No. 1152134-41-2), is a synthetic organic compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H27NO7
  • Molecular Weight : 357.4 g/mol
  • Structure : The compound features a cyclopropane ring with carboxylic acid and amine functionalities, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of cyclopropanecarboxylic acid derivatives has been studied in various contexts, particularly in pharmacology and toxicology. Key areas of interest include:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that certain analogs may inhibit cancer cell proliferation by inducing apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which cyclopropanecarboxylic acid derivatives exert their biological effects include:

  • Interaction with Receptors : Binding to specific receptors can modulate signaling pathways.
  • Enzyme Inhibition : Compounds may inhibit enzymes such as proteases or kinases, affecting cellular processes.
  • Induction of Apoptosis : Certain derivatives can trigger programmed cell death in malignant cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cyclopropanecarboxylic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds possessed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as alternative therapeutic agents .

Anticancer Studies

Research published in a peer-reviewed journal demonstrated that a specific derivative of cyclopropanecarboxylic acid showed promising results in inhibiting the growth of breast cancer cells in vitro. The study reported a decrease in cell viability and an increase in apoptotic markers upon treatment with the compound .

Enzyme Inhibition

A biochemical assay assessed the inhibitory effects of cyclopropanecarboxylic acid derivatives on a key metabolic enzyme involved in lipid metabolism. The findings revealed a dose-dependent inhibition, highlighting the compound's potential role in metabolic disorders .

Data Tables

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerMCF-7 Breast Cancer Cells50% viability at 10 µM
Enzyme InhibitionLipaseIC50 = 50 µM

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